N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide
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Description
Scientific Research Applications
Anticonvulsant Activities
Research has highlighted the anticonvulsant potential of enaminones, a class of compounds related to N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide. Enaminones have been shown to possess significant anticonvulsant activity, comparing favorably with established treatments like phenytoin and carbamazepine. These studies have expanded our understanding of the therapeutic potential of enaminones, unveiling novel brain transport mechanisms and providing direction for future synthetic efforts in anticonvulsant drug development (Eddington et al., 2000).
Fungicidal Activities
Exocyclic enamides, another compound class related to this compound, have demonstrated considerable fungicidal activities. A study on new 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which are exocyclic enamides, showed potent in vitro fungicidal activity against P. oryzae. This highlights the potential of such compounds in developing new fungicides for agricultural use (Tian et al., 2015).
Synthesis and Structural Studies
The utility of related compounds in synthesizing biologically active molecules and studying their molecular structures has been a significant area of research. For example, the synthesis of mappicine ketone through sulfur-directed aryl radical cyclization onto enamides illustrates the versatility of these compounds in organic synthesis and drug development processes (Kato et al., 2003).
Chemical Reactivity and Applications
The reactivity of N,N-dimethyl enaminones as synthons for various heterocycles showcases the broad range of acyclic, carbocyclic, and heterocyclic derivatives that can be synthesized. These compounds have been identified as key building blocks in creating a diverse range of biologically active heterocyclic compounds for biomedical applications, demonstrating their crucial role in medicinal chemistry (Gaber et al., 2017).
Properties
IUPAC Name |
N-[(3-phenylcyclobutyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-10-11-8-13(9-11)12-6-4-3-5-7-12/h2-7,11,13H,1,8-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZOCVHENQACGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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